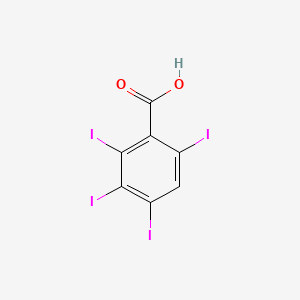

2,3,4,6-tetraiodobenzoic acid

Description

2,3,4,6-tetraiodobenzoic acid is a highly iodinated derivative of benzoic acid. This compound is characterized by the presence of four iodine atoms attached to the benzene ring at the 2, 3, 4, and 6 positions. The molecular formula for this compound is C7H2I4O2 . The presence of multiple iodine atoms makes it a compound of interest in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

2,3,4,6-tetraiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUFQNBASVMUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072350 | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71463-71-3 | |

| Record name | 2,3,4,6-Tetraiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of benzoic acid, 2,3,4,6-tetraiodo- typically involves the iodination of benzoic acid. One common method is the direct iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions . Industrial production methods may involve similar iodination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3,4,6-tetraiodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,6-tetraiodobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of coordination polymers and other complex molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,6-tetraiodo- involves its interaction with molecular targets through its iodinated benzene ring and carboxylic acid group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity to various targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, further contributing to its biological activity .

Comparison with Similar Compounds

2,3,4,6-tetraiodobenzoic acid can be compared with other iodinated benzoic acid derivatives, such as:

2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid: This compound has similar iodination but with an additional carboxylic acid group, making it useful in different coordination chemistry applications.

2,4,6-Triiodobenzoic acid: This compound has three iodine atoms and is used in different chemical and biological applications due to its distinct reactivity and properties.

The uniqueness of benzoic acid, 2,3,4,6-tetraiodo- lies in its specific iodination pattern, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.

Biological Activity

2,3,4,6-Tetraiodobenzoic acid (TIBA) is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of TIBA, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHIO

- Molecular Weight : 515.81 g/mol

- Density : 3.1 g/cm³

- Melting Point : 211-215 °C

TIBA exhibits several biological activities primarily through its interaction with cellular systems:

- Reactive Oxygen Species (ROS) Generation : TIBA has been shown to induce ROS in various tumor cell lines, leading to increased oxidative stress and subsequent apoptosis. This mechanism is particularly relevant in cancer therapy where ROS can trigger cell death in malignant cells while sparing normal cells .

- Tumor Growth Inhibition : In studies involving liver cancer models, TIBA demonstrated significant tumor growth inhibition when used in combination with other therapeutic agents. The formulation of TIBA within a microsphere system showed reduced viable tumor portions compared to control groups .

- Contrast Agent Properties : TIBA is utilized as a contrast agent in imaging techniques due to its iodine content, enhancing the visibility of tissues during X-ray and CT scans. This property is particularly beneficial in assessing thyroid function and diagnosing related disorders .

Therapeutic Applications

TIBA's biological activity has led to its exploration in various therapeutic contexts:

- Cancer Therapy : The compound's ability to induce apoptosis in tumor cells makes it a candidate for cancer treatment protocols. Studies have shown that TIBA can effectively reduce cell viability in lung cancer and leukemia cell lines while demonstrating lower toxicity in normal renal epithelial cells .

- Diagnostic Imaging : As a contrast agent, TIBA enhances imaging quality in radiological procedures, aiding in the diagnosis of thyroid conditions and other diseases .

Case Study 1: Tumor Response to TIBA Formulations

In a comparative study using a rat hepatoma model, different formulations containing TIBA were assessed for their efficacy in inhibiting tumor growth. The results indicated that the combination of sorafenib and TIBA-loaded microspheres led to a significant reduction in tumor size and viable tumor portions compared to controls:

| Treatment Group | Tumor Size Increase (%) | Viable Tumor Portion (%) | Microvessel Density (MVD) |

|---|---|---|---|

| SOF Solution (oral) | 115 | 29 ± 13 | 14 |

| SOF/TIBA/PLGA20 MSs (IA) | 111 | 25 ± 11 | 27 |

| TIBA/PLGA MS (IA) | 154 | 51 ± 13 | 31 |

These findings suggest that TIBA enhances the therapeutic effects of existing cancer treatments by modulating tumor microenvironments and reducing angiogenesis .

Case Study 2: ROS Induction Mechanism

A study investigated the relationship between ROS generation and cell viability in non-small cell lung cancer (H460) and chronic myeloid leukemia (K562). The results indicated that:

- H460 cells had a viability of only 20% after treatment with TIBA.

- K562 cells exhibited a higher fragmentation of DNA compared to normal renal VERO cells.

The use of antioxidants like N-acetyl-cysteine significantly reduced ROS levels and improved cell viability, highlighting the potential for combining TIBA with antioxidant therapies for enhanced safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.